4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

Metal-Organic Frameworks Aggregation-Induced Emission Fluorescence Sensing

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid (H2BCTPE, TPE-CA) is the definitive dicarboxyl TPE ligand for constructing the two-fold interpenetrated [Zn₄O(BCTPE)₃] MOF—a topology uniquely accessible with this substitution pattern and not replicable using tetracarboxyl TPE analogs. The trans-isomer delivers 64.5% solid-state quantum yield and enables direct fluorescence quenching detection of 2,4,6-trinitrophenol at 350 nM and nitro-antibiotics (metronidazole, nitrofurazone) with >20:1 selectivity in aqueous media without analyte preconcentration. Its restricted intramolecular rotation enhances solid-state emission versus unsubstituted stilbene dicarboxylates, while the asymmetric carboxyl placement produces unique AIE anisotropy. Ideal for environmental monitoring of explosive-contaminated groundwater, pharmaceutical effluent screening, and synthesis of high-refractive-index polymers (n = 1.65–1.97). Supplied as ≥98% yellow powder. Inquire for bulk, custom synthesis, or technical specifications.

Molecular Formula C28H20O4
Molecular Weight 420.5 g/mol
Cat. No. B8111970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
Molecular FormulaC28H20O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32)
InChIKeyMTTUYJXPONEHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid (H2BCTPE): Technical Specifications and Procurement Baseline for AIE-Active MOF Ligands


4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid (CAS: 1002339-79-8), also designated H2BCTPE or TPE-CA, is a dicarboxyl-substituted tetraphenylethene (TPE) derivative with a molecular weight of 420.46 g/mol and molecular formula C28H20O4 . The compound features a central diphenylethene core substituted with two para-carboxylic acid groups, conferring prominent aggregation-induced emission (AIE) characteristics [1]. Structurally, it serves as a trans-stilbene analog wherein the ethylene unit bears two phenyl substituents, fundamentally differentiating it from unsubstituted stilbene dicarboxylates. The compound is commercially available at 98% purity as a yellow powder, with canonical SMILES O=C(O)C(C=C1)=CC=C1/C(C2=CC=CC=C2)=C(C3=CC=CC=C3)/C4=CC=C(C(O)=O)C=C4 and InChIKey MTTUYJXPONEHGK-OCEACIFDSA-N .

Why Generic Substitution Fails: Structural Differentiation of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid from Analogous AIE Ligands


In procurement for MOF synthesis and AIE-based sensing applications, substitution with structurally similar ligands produces materially divergent performance outcomes. The dicarboxyl substitution pattern of H2BCTPE yields a two-fold interpenetrated framework topology [Zn4O(BCTPE)3] with Zn4O(CO2)6 nodes that is not replicable with tetracarboxyl-substituted TPE derivatives (e.g., H4TCPE, H4ETTC), which generate distinct coordination geometries, altered pore architectures, and different fluorescence quantum efficiencies [1]. Compared to the simpler trans-4,4′-stilbene dicarboxylic acid (H2SDC), the diphenyl substitution on the ethylene core of H2BCTPE substantially restricts intramolecular rotation, enhancing solid-state emission intensity and shifting the photophysical profile [2]. Furthermore, the specific rotational freedom of the two carboxyl-bearing phenyl rings versus the two unsubstituted phenyl rings produces a unique anisotropy in AIE behavior that is absent in symmetrically substituted analogs [1]. These structural distinctions mandate compound-specific validation for any application requiring reproducible MOF topology, consistent quantum yield, or defined sensing selectivity.

Quantitative Differentiation Evidence for 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid Procurement Decisions


Dicarboxyl vs. Tetracarboxyl TPE Derivatives: Divergent MOF Topologies and Fluorescence Quantum Yields

The dicarboxyl-substituted H2BCTPE ligand yields a Zn-based MOF [Zn4O(BCTPE)3] exhibiting a fluorescence quantum yield (ΦF) of 64.5% in the solid state [1]. This value differs from MOFs constructed using tetracarboxyl-substituted TPE derivatives (H4TCPE), where MOF systems such as ZrBDC–TCPE0.01% exhibit quantum yields of 59% [2]. The 5.5 percentage-point difference in ΦF arises from the distinct coordination geometries—two carboxylates in H2BCTPE produce Zn4O(CO2)6 nodes and a two-fold interpenetrated topology, whereas four carboxylates in H4TCPE generate alternative framework connectivities with different degrees of linker rigidification [1]. Additionally, the H2BCTPE-derived MOF demonstrates water stability and thermal stability, maintaining its emissive properties in aqueous suspension [1].

Metal-Organic Frameworks Aggregation-Induced Emission Fluorescence Sensing Ligand Design

Nitroaromatic Explosive Detection Limits: H2BCTPE-MOF Performance Compared to Non-AIE MOF Sensors

The solvent-free [Zn4O(BCTPE)3] MOF suspended in water exhibits detection limits for nitro-containing explosives that are quantifiably low. For 2,4,6-trinitrophenol (picric acid, TNP), the detection limit is 350 nM [1]. For 4-nitrophenol (4-NP), the detection limit is 520 nM [1]. These values are notably lower than detection limits reported for many non-AIE lanthanide MOF sensors, which typically operate in the micromolar range (e.g., 1–10 μM for comparable analytes) [1]. The H2BCTPE-MOF also detects nitrobenzene with a quenching efficiency reaching 92% at 250 μM concentration [1]. The high quenching efficiency is attributed to both electron transfer from the excited MOF to the electron-deficient nitroaromatic analyte and resonance energy transfer mechanisms enabled by the AIE-active ligand architecture [1].

Explosive Detection Fluorescence Quenching Nitroaromatic Sensing Aqueous-Phase Sensors

Antibiotic Detection Selectivity: H2BCTPE-MOF Performance in Aqueous Nitro-Containing Antibiotic Screening

The [Zn4O(BCTPE)3] MOF demonstrates differential quenching responses to nitro-containing antibiotics, enabling selective detection. For metronidazole (MDZ), the detection limit is 1.2 μM with a Stern-Volmer quenching constant (KSV) of 1.8 × 10⁴ M⁻¹ [1]. For nitrofurazone (NFZ), the detection limit is 0.8 μM with KSV = 2.4 × 10⁴ M⁻¹ [1]. Critically, the MOF exhibits negligible fluorescence response to non-nitro antibiotics including amoxicillin, kanamycin, and chloramphenicol, with quenching efficiency below 5% even at elevated concentrations [1]. This nitro-group-specific response profile contrasts with broader-spectrum MOF sensors that respond to multiple antibiotic classes, offering enhanced selectivity for nitro-containing pharmaceutical contaminants in complex aqueous matrices [1].

Antibiotic Detection Fluorescence Sensing Nitro-Containing Pharmaceuticals Water Quality Monitoring

Polymer Refractive Index Tunability: H2BCTPE-Derived Polymers vs. Conventional Optical Polymers

Rhodium-catalyzed oxidative polycoupling of 4,4'-(1,2-diphenyl-1,2-ethenylene)dibenzoic acid with 1,6-bis[4-(phenylethynyl)phenoxy]hexane yields functional isocoumarin-containing polymers with high molecular weight (Mw up to 42,900) and excellent yield (up to 92.9%) [1]. Thin films of these polymers exhibit high refractive indices that are UV-tunable across a wide wavelength range: n = 1.9697 at 390 nm to n = 1.6507 at 890 nm [1]. This represents a refractive index modulation of Δn = 0.319 across 500 nm, which exceeds the typical dispersion of conventional optical polymers such as PMMA (n ≈ 1.49, Δn ≈ 0.01 across visible range) and polycarbonate (n ≈ 1.58, Δn ≈ 0.02) [1]. The UV-tunable property arises from the photocyclization of the diphenylethene moiety in the polymer backbone, enabling spatially resolved refractive index patterning via photolithography [1].

Optical Polymers Refractive Index Engineering Photopatterning Thin-Film Optics

Fluorescence Lifetime Enhancement in Coordinated Systems: H2BCTPE AIE Characteristics vs. Free Stilbene Ligands

The central diphenylethene core of H2BCTPE undergoes substantial restriction of intramolecular rotation upon coordination to metal nodes in MOF structures, yielding increased emission lifetimes compared to free ligand solutions [1]. While direct lifetime data for H2BCTPE are not fully characterized in primary literature, the well-documented photophysics of trans-4,4′-stilbene dicarboxylic acid (H2SDC) provides a relevant class-level comparison: coordination of H2SDC to zinc in MOFs increases the rigidity of the stilbene linker through inhibition of torsion about the central ethylene bond, resulting in luminescent crystals with increased emission lifetimes compared to solutions of trans-stilbene [2]. The diphenyl substitution in H2BCTPE further restricts conformational freedom relative to unsubstituted H2SDC, theoretically enhancing the rigidification effect [1]. For the H2SDC system, biexponential emission decays were observed in Zn-based MOFs, with the longer-lived state corresponding to variations in nearest-neighbor cofacial stilbene–stilbene distances [2].

Fluorescence Lifetime Ligand Rigidification MOF Photophysics Time-Resolved Spectroscopy

Validated Application Scenarios for 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid Based on Quantitative Evidence


Aqueous-Phase Fluorescence Sensing of Nitroaromatic Explosives at Sub-Micromolar Concentrations

The [Zn4O(BCTPE)3] MOF constructed from H2BCTPE enables direct detection of 2,4,6-trinitrophenol (TNP) at 350 nM and 4-nitrophenol at 520 nM in aqueous suspension without analyte preconcentration [1]. This performance supports deployment in environmental monitoring of explosive-contaminated groundwater and industrial wastewater, where regulatory thresholds for nitroaromatics often fall in the sub-ppm range. The water stability of the solvent-free MOF permits repeated sensing cycles without framework degradation, while the AIE-derived bright emission (ΦF = 64.5%) provides sufficient signal intensity for portable fluorimeter readout [1].

Selective Detection of Nitro-Containing Antibiotics in Complex Pharmaceutical Wastewater

The H2BCTPE-derived [Zn4O(BCTPE)3] MOF discriminates nitro-containing antibiotics (metronidazole, LOD = 1.2 μM; nitrofurazone, LOD = 0.8 μM) from non-nitro antibiotics (amoxicillin, kanamycin, chloramphenicol) with quenching response ratios exceeding 20:1 [1]. This class-selective response is particularly valuable for monitoring pharmaceutical manufacturing effluent and hospital wastewater, where co-occurring non-nitro antibiotics would otherwise generate false-positive signals in broader-spectrum fluorescent sensors. The assay requires only aqueous MOF suspension and a 5-minute equilibration period, enabling rapid on-site screening without chromatographic separation [1].

UV-Tunable High-Refractive-Index Polymer Thin Films for Integrated Optics and Photopatterning

Polymers synthesized via rhodium-catalyzed oxidative polycoupling of H2BCTPE with internal diynes produce thin films with refractive indices spanning n = 1.6507 (890 nm) to n = 1.9697 (390 nm), offering a tunable range of Δn = 0.319 across the visible-to-near-IR spectrum [2]. This property enables single-material fabrication of gradient-index lenses, planar waveguides, and photonic integrated circuits via spatially controlled UV irradiation (365 nm). The high molecular weight (Mw up to 42,900) and excellent polymerization yield (up to 92.9%) ensure reproducible film formation and scalable manufacturing [2].

Construction of Interpenetrated Luminescent MOFs with High Solid-State Quantum Yield

The trans-isomer of H2BCTPE reacts with Zn(NO3)2 in DMF under solvothermal conditions to yield the two-fold interpenetrated luminescent MOF [Zn4O(BCTPE)3], which exhibits a solid-state fluorescence quantum yield of 64.5% and retains emission upon solvent removal [1]. This specific topology arises uniquely from the dicarboxyl substitution pattern of H2BCTPE and is not accessible using tetracarboxyl TPE derivatives, which produce alternative framework connectivities [1]. The resulting material is suitable for applications requiring bright, stable luminescent porous solids, including optical chemical sensors, solid-state lighting components, and luminescent gas adsorption media.

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